

## Application Notes and Protocols for In Vivo Formulation of PG 116800

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PG 116800 |           |
| Cat. No.:            | B1679752  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PG 116800**, also known as PG-530742 or PGE-7113313, is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It exhibits high affinity for MMP-2, -3, -8, -9, -13, and -14, while having lower affinity for MMP-1 and -7.[1] This profile makes **PG 116800** a valuable tool for in vivo animal studies investigating the role of MMPs in various pathological processes, including osteoarthritis, cancer, and cardiovascular remodeling.[2][3] However, like many small molecule inhibitors, **PG 116800** has limited aqueous solubility, necessitating a carefully designed formulation for effective in vivo delivery.

This document provides detailed application notes and protocols for the preparation of **PG 116800** formulations suitable for in vivo animal studies, particularly for oral administration. The information is compiled from publicly available data from chemical suppliers and general best practices for formulating poorly soluble compounds.

## Data Presentation Chemical and Solubility Data for PG 116800



| Property                  | Value                                             | Source               |
|---------------------------|---------------------------------------------------|----------------------|
| Synonyms                  | PG-530742, PGE-7113313                            | Commercial Suppliers |
| Molecular Formula         | C24H27N3O7S                                       | Commercial Suppliers |
| Molecular Weight          | 501.55 g/mol                                      | Commercial Suppliers |
| Appearance                | White to off-white solid                          | Commercial Suppliers |
| Solubility                | Soluble in DMSO (≥ 50 mg/mL)                      | Commercial Suppliers |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | Commercial Suppliers |

### Recommended Vehicle Compositions for In Vivo Formulation

Due to the absence of a specific, peer-reviewed published protocol for the in vivo formulation of **PG 116800** in preclinical animal models, two commonly used vehicle compositions for poorly soluble compounds are presented below. These are based on recommendations from commercial suppliers for similar compounds. Researchers should perform small-scale pilot studies to determine the optimal formulation for their specific animal model and experimental conditions.

| Component                 | Formulation 1 (Volume %) | Formulation 2 (Volume %) |
|---------------------------|--------------------------|--------------------------|
| DMSO                      | 5%                       | 10%                      |
| PEG300                    | 30%                      | 40%                      |
| Tween 80                  | 5%                       | 5%                       |
| Saline (0.9% NaCl) or PBS | 60%                      | 45%                      |

# Experimental Protocols Preparation of PG 116800 Stock Solution



#### Materials:

- PG 116800 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

#### Protocol:

- Aseptically weigh the desired amount of PG 116800 powder.
- Add the appropriate volume of DMSO to achieve a stock solution concentration of 50 mg/mL.
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

### Preparation of PG 116800 Dosing Solution for Oral Gavage

This protocol provides a step-by-step guide for preparing a dosing solution using the recommended vehicle compositions. The example below is for preparing 1 mL of a 2 mg/mL dosing solution using Formulation 1. Adjust volumes accordingly for different final concentrations and total volumes.

#### Materials:

PG 116800 stock solution (50 mg/mL in DMSO)



- Polyethylene glycol 300 (PEG300), sterile
- Tween 80 (Polysorbate 80), sterile
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile conical tubes or vials
- Sterile syringes and needles
- Vortex mixer

#### Protocol:

- Calculate the required volume of the stock solution. To prepare 1 mL of a 2 mg/mL solution, you will need 2 mg of PG 116800.
  - Volume of stock solution = (Desired final concentration × Total volume) / Stock solution concentration
  - Volume of stock solution =  $(2 \text{ mg/mL} \times 1 \text{ mL}) / 50 \text{ mg/mL} = 0.04 \text{ mL} (\text{or } 40 \text{ µL})$
- Prepare the vehicle mixture. In a sterile conical tube, add the vehicle components in the following order, vortexing gently after each addition:
  - Add 40 μL of the 50 mg/mL PG 116800 stock solution in DMSO.
  - Add 300 μL of PEG300. Vortex to mix.
  - Add 50 µL of Tween 80. Vortex to mix.
  - $\circ$  Add sterile saline or PBS to a final volume of 1 mL (in this case, add 610  $\mu$ L). Vortex thoroughly to ensure a homogenous solution.
- Inspect the final solution. The final dosing solution should be a clear, homogenous solution. If precipitation occurs, gentle warming or sonication may be attempted. However, if the compound does not remain in solution, the formulation may need to be adjusted (e.g., by lowering the final concentration).



 Administer to animals. The freshly prepared dosing solution should be administered to the animals via oral gavage at the desired dosage (mg/kg). The volume administered will depend on the animal's weight and the final concentration of the dosing solution.

# Mandatory Visualizations Signaling Pathway of PG 116800



Click to download full resolution via product page

Caption: Simplified signaling pathway showing **PG 116800** inhibiting active MMPs, thereby preventing the degradation of the extracellular matrix.

### **Experimental Workflow for In Vivo Formulation and Administration**





Click to download full resolution via product page



Caption: Step-by-step experimental workflow for the preparation and administration of a **PG 116800** formulation for in vivo animal studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Formulation of PG 116800]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679752#pg-116800-formulation-for-in-vivo-animalstudies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com